Diltiazem

Description

Diltiazem is a benzothiazepine derivative with antihypertensive and vasodilating properties. Approved in 1982 by the FDA, it is a member of the non-dihydropyridine calcium channel blockers drug class. It works through various mechanisms of action, but it primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. Compared to dihydropyridine drugs, such as [nifedipine], that preferentially act on vascular smooth muscle and [verapamil] that directly acts on the heart muscle, diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle. Being a potent vasodilator, diltiazem is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter. Apart from its main FDA-approved indications, diltiazem has also been used for numerous off-label indications, such as anal fissures (in topical formulations), migraine prophylaxis, pulmonary hypertension, and rest-related cramps in the lower extremities. Typically available in extended-release oral and intravenous formulations, diltiazem is marketed under various brand names with Cardizem and Tiazac being the most common ones.

Diltiazem is a Calcium Channel Blocker. The mechanism of action of diltiazem is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor.

Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.

Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.

DILTIAZEM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 6 approved and 25 investigational indications.

Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.

See also: Diltiazem Hydrochloride (active moiety of); Diltiazem Malate (active moiety of).

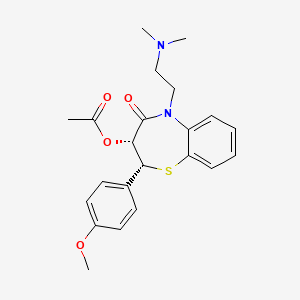

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022940 | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder | |

CAS No. |

56209-45-1, 42399-41-7 | |

| Record name | dl-cis-Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diltiazem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187-188, 212 °C (decomposes), 231 °C | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diltiazem's Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of diltiazem, a benzothiazepine calcium channel blocker, on L-type voltage-gated calcium channels (CaV1.2). Diltiazem is a cornerstone therapy for various cardiovascular diseases, and a thorough understanding of its interaction with L-type calcium channels is critical for ongoing research and the development of novel therapeutics.

Core Mechanism of Action: State-Dependent Pore Blockade

Diltiazem exerts its therapeutic effects by directly inhibiting the influx of calcium ions through the pore of L-type calcium channels.[1][2] This inhibition is not a simple occlusion but a nuanced, state-dependent process. Diltiazem exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[3][4] This "use-dependent" or "frequency-dependent" blockade means that diltiazem is more effective at blocking channels in tissues that are frequently depolarizing, such as cardiac muscle and vascular smooth muscle.[1][3][5]

The binding site for diltiazem is located within the central cavity of the channel's pore, on the intracellular side of the selectivity filter.[3][6] This site is formed by the pore-lining transmembrane segments IIIS6 and IVS6 of the α1 subunit.[1][6][7] By binding to this site, diltiazem physically obstructs the passage of calcium ions.[3][6]

Quantitative Analysis of Diltiazem's Potency

The inhibitory potency of diltiazem on L-type calcium channels is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the experimental conditions.

| Channel State/Condition | Preparation | IC50 (µM) | Reference |

| Use-dependent | Wild-type CaV1.2 in tsA-201 cells | 95 ± 5 | [1] |

| Use-dependent (quaternary diltiazem) | Wild-type CaV1.2 in tsA-201 cells | 85 ± 9 | [1] |

| Resting state | CaVAb (ancestral bacterial channel) | 41 | [3] |

| Use-dependent | CaVAb (ancestral bacterial channel) | 10.4 | [3] |

| Closed-channel block (0.03 Hz, Ca2+ carrier) | Cardiac CaV1.2CM in HEK cells | ~200 | [5] |

| Closed-channel block (0.03 Hz, Ca2+ carrier) | Smooth muscle CaV1.2SM in HEK cells | ~100 | [5] |

| pH 7.2 | Human mesenteric arterial myocytes | 51 | [8] |

| pH 9.2 | Human mesenteric arterial myocytes | 20 | [8] |

| High-affinity component | Cone photoreceptors | 4.9 | [9] |

| Low-affinity component | Cone photoreceptors | 100.4 | [9] |

| General | hCaV1.2 recordings | 11 ± 3 | [10] |

Allosteric Modulation and Structural Insights

The interaction of diltiazem with the L-type calcium channel is further complicated by allosteric modulation by other drugs, particularly dihydropyridines (DHPs) like amlodipine. Diltiazem and DHPs bind to distinct but allosterically coupled sites.[3] The binding of a DHP can alter the conformation of the diltiazem binding site, potentially leading to a higher affinity state for diltiazem that may mimic the voltage-dependent inactivated state.[3][11]

X-ray crystallography studies using the ancestral bacterial calcium channel (CaVAb) as a model have provided atomic-level insights into diltiazem's binding.[3][6] These studies have revealed two distinct binding poses for diltiazem, a lower-affinity pose and a higher-affinity pose, which may be influenced by the presence of allosteric modulators and the channel's conformational state.[3] In the high-affinity pose, the tertiary amino group of diltiazem projects into the ion selectivity filter, directly interacting with key residues to block ion conduction.[3][11]

Experimental Protocols

A detailed understanding of diltiazem's mechanism of action has been achieved through a combination of electrophysiological, biochemical, and structural biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through L-type calcium channels in the presence and absence of diltiazem.

Objective: To characterize the voltage- and frequency-dependence of diltiazem blockade of L-type calcium channels.

Methodology:

-

Cell Culture: Culture cells expressing the L-type calcium channel of interest (e.g., tsA-201 cells transfected with CaV1.2 subunits) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

Establish a whole-cell recording configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a resting state.

-

Apply depolarizing voltage steps to elicit calcium currents.

-

-

Diltiazem Application: Prepare a stock solution of diltiazem (e.g., in DMSO) and dilute it to the desired final concentrations in the external solution. Perfuse the cells with the diltiazem-containing solution.

-

Data Analysis: Measure the peak current amplitude and decay kinetics before and after diltiazem application. Calculate the percentage of block at different diltiazem concentrations and fit the data to a dose-response curve to determine the IC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of diltiazem to L-type calcium channels.

Objective: To quantify the binding characteristics of diltiazem to its receptor on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing L-type calcium channels in a lysis buffer and prepare a membrane fraction by centrifugation.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that binds to the diltiazem site (or a competing site) and varying concentrations of unlabeled diltiazem.

-

Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of diltiazem. Fit the data to a competition binding equation to calculate the Ki (inhibition constant), which is a measure of diltiazem's binding affinity.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of diltiazem bound to the L-type calcium channel.

Objective: To visualize the atomic interactions between diltiazem and the L-type calcium channel.

Methodology:

-

Protein Expression and Purification: Express and purify a stable form of the L-type calcium channel, often an ancestral bacterial homolog like CaVAb, which is more amenable to crystallization.[3]

-

Crystallization: Co-crystallize the purified channel protein with diltiazem. This involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-drug complex.

-

Analysis: Analyze the final structure to identify the specific amino acid residues that interact with diltiazem and to understand the conformational changes induced by drug binding.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of diltiazem's mechanism of action.

Caption: Diltiazem's blockade of L-type calcium channels.

Caption: Workflow of key experiments to study diltiazem.

Caption: State-dependent binding of diltiazem.

References

- 1. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sophion.com [sophion.com]

- 11. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Properties of Diltiazem Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone in the management of various cardiovascular disorders. Its therapeutic efficacy is primarily attributed to its action as a non-dihydropyridine L-type calcium channel blocker. This in-depth technical guide elucidates the core in vitro pharmacological properties of diltiazem, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide details its mechanism of action on voltage-gated calcium channels and other ion channels, presents quantitative data on its potency and binding affinities, outlines key experimental protocols for its study, and visualizes the associated cellular signaling pathways.

Primary Mechanism of Action: L-type Calcium Channel Blockade

Diltiazem exerts its principal pharmacological effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells.[1] This action is state-dependent, with diltiazem showing a higher affinity for the open and inactivated states of the channel.[2][3] By binding to the α1 subunit of the L-type calcium channel, diltiazem stabilizes the channel in a less permeable state, thereby reducing intracellular calcium concentration.[1] This leads to a cascade of downstream effects, including vasodilation of coronary and peripheral arteries, a reduction in myocardial contractility (negative inotropy), and a decrease in heart rate (negative chronotropy) by slowing conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.[1][4]

Signaling Pathway of Diltiazem Action

The following diagram illustrates the signaling cascade initiated by the blockade of L-type calcium channels by diltiazem in a vascular smooth muscle cell.

Caption: Diltiazem's blockade of L-type calcium channels reduces intracellular calcium, leading to muscle relaxation.

Quantitative In Vitro Data

The potency of diltiazem has been quantified in various in vitro systems. The following tables summarize key inhibitory and binding constants.

Table 1: Inhibitory Concentrations (IC50) of Diltiazem

| Target | Cell/Tissue Type | Experimental Condition | IC50 Value | Reference(s) |

| L-type Ca²⁺ Channels | Vascular Smooth Muscle Cells | Inhibition of Angiotensin II-induced [³H]thymidine incorporation | 6.6 ± 2.8 µM | [5] |

| L-type Ca²⁺ Channels (Resting State) | Ca_VAb (ancestral Ca_V channel) | Electrophysiology | 41 µM | [6] |

| L-type Ca²⁺ Channels (Use-dependent) | Ca_VAb (ancestral Ca_V channel) | Electrophysiology (1 Hz pulse) | 10.4 µM | [6] |

| hKv1.5 K⁺ Channels | CHO Cells | Electrophysiology (Biphasic) | 4.8 ± 1.5 nM & 42.3 ± 3.6 µM | [7] |

| Kv4.3 K⁺ Channels | CHO Cells | Electrophysiology (Biphasic) | 62.6 ± 11.1 nM & 109.9 ± 12.8 µM | [7] |

| fKv1.4 K⁺ Channels | Xenopus Oocytes | Electrophysiology | 241.04 ± 23.06 µmol/L | [8][9] |

| 5-HT₃ Receptors | HEK 293 Cells | Whole-cell voltage clamp | 5.5 µM | [2] |

| Sodium-induced Ca²⁺ Release | Rabbit Heart Mitochondria | 4.5 µmol/L | [10] | |

| Glucocerebrosidase (Gcc) | In vitro enzyme assay | pH 6.5 | ~160 µM | [11] |

Table 2: Binding Affinities (pIC50) of Diltiazem and its Metabolites

| Compound | Target | Tissue | pIC50 (-log IC50 [M]) | Reference(s) |

| Diltiazem | [³H]diltiazem binding site | Rat Cerebral Cortex | 6.87 | [4] |

| M1 (desacetyl-diltiazem) | [³H]diltiazem binding site | Rat Cerebral Cortex | 6.72 | [4] |

| MA (N-desmethyl-diltiazem) | [³H]diltiazem binding site | Rat Cerebral Cortex | 6.49 | [4] |

| M2 (N-desmethyl, desacetyl-diltiazem) | [³H]diltiazem binding site | Rat Cerebral Cortex | 6.03 | [4] |

| M4 (O-desmethyl, desacetyl-diltiazem) | [³H]diltiazem binding site | Rat Cerebral Cortex | 5.51 | [4] |

| M6 (N-desmethyl, O-desmethyl, desacetyl-diltiazem) | [³H]diltiazem binding site | Rat Cerebral Cortex | 5.33 | [4] |

Effects on Other Ion Channels and Cellular Processes

Beyond its primary action on L-type calcium channels, diltiazem exhibits effects on other ion channels and cellular functions in vitro.

-

Potassium Channels: Diltiazem has been shown to block several types of voltage-gated potassium channels, including hKv1.5, Kv4.3, and fKv1.4, which contribute to cardiac action potential repolarization.[7][8][9] This blockade is typically concentration-, voltage-, and frequency-dependent.[7][8]

-

Sodium Channels: At higher concentrations (e.g., 5 µg/ml), diltiazem can reduce the maximum rate of rise (Vmax) of the action potential in canine ventricular and Purkinje fibers, suggesting an inhibitory effect on sodium channels.[12]

-

5-HT₃ Receptors: Diltiazem acts as a non-competitive, open-channel blocker of recombinant 5-HT₃ receptors expressed in HEK 293 cells.[2]

-

Mitochondrial Function: In isolated rabbit heart mitochondria, d-cis-diltiazem stereospecifically inhibits sodium-induced calcium release.[10] This can lead to an increase in intramitochondrial calcium, potentially enhancing ATP synthesis.[10]

-

Pharmacological Chaperone Activity: Diltiazem has been shown to act as a pharmacological chaperone for mutant glucocerebrosidase in Gaucher disease patient cells.[11][13] At the neutral pH of the endoplasmic reticulum, it can inhibit the enzyme and increase its heat stability, suggesting a role in promoting proper protein folding.[11][13]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current (I_Ca,L_)

This protocol is designed to measure the effect of diltiazem on L-type calcium currents in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK 293 cells expressing Ca_v1.2).

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem causes open channel block of recombinant 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of diltiazem on the electrophysiological properties of cat ventricular muscle fibers during experimentally induced right ventricular systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diltiazem inhibits hKv1.5 and Kv4.3 currents at therapeutic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of diltiazem and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiologic effects of diltiazem, a new slow channel inhibitor, on canine cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diltiazem, a L-type Ca(2+) channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Diltiazem's Effect on Vascular Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a potent vasodilator widely utilized in the management of cardiovascular diseases. Its therapeutic efficacy is primarily attributed to its ability to induce relaxation of vascular smooth muscle, thereby leading to a reduction in peripheral vascular resistance and blood pressure. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to diltiazem-induced vascular smooth muscle relaxation. Quantitative pharmacological data are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its primary effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells.[1][2] It achieves this by binding to the L-type voltage-gated calcium channels in the cell membrane.[2] This blockade prevents the increase in intracellular Ca²⁺ concentration that is a critical trigger for the initiation of muscle contraction. By reducing the availability of intracellular Ca²⁺, diltiazem effectively uncouples membrane depolarization from the contractile machinery of the smooth muscle cell, leading to relaxation and vasodilation.[2]

Signaling Pathway of Diltiazem-Induced Vasorelaxation

The process of diltiazem-induced vascular smooth muscle relaxation involves a well-defined signaling cascade. Upon blockade of L-type calcium channels by diltiazem, the subsequent reduction in intracellular Ca²⁺ concentration sets off a series of events culminating in muscle relaxation.

Quantitative Pharmacological Data

The potency of diltiazem in inducing vascular smooth muscle relaxation has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are key parameters used to express this potency.

| Parameter | Value (Molar) | Vessel Type | Vasoconstrictor | Species | Reference |

| IC₅₀ | 5 x 10⁻⁷ | Aorta | Potassium | Rabbit | [3] |

| EC₅₀ | 2.77 x 10⁻⁷ | Aorta | KCl | Rabbit | [4] |

| EC₅₀ | 6.94 x 10⁻⁷ | Coronary Artery | KCl | Human | [5] |

Experimental Protocols

Wire Myography for Assessment of Vasorelaxation

Wire myography is a standard in vitro technique to assess the contractile and relaxant properties of isolated small arteries.[6][7][8][9][10]

Objective: To determine the concentration-response relationship of diltiazem-induced relaxation in pre-contracted arterial rings.

Materials:

-

Isolated arterial segments (e.g., mesenteric artery, aorta)[6]

-

Wire myograph system[7]

-

Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution[7]

-

High potassium PSS (KPSS) for viability testing[7]

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

Diltiazem hydrochloride

-

Acetylcholine (for endothelium integrity check)[7]

-

Data acquisition system

Procedure:

-

Vessel Dissection and Mounting:

-

Isolate arterial segments and place them in cold PSS.

-

Carefully clean the vessels of surrounding connective and adipose tissue.

-

Mount the arterial rings on the wires of the myograph jaws in a chamber filled with PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[7]

-

-

Equilibration and Normalization:

-

Viability and Endothelium Integrity Check:

-

Assess the viability of the smooth muscle by inducing contraction with KPSS.[7]

-

Check the integrity of the endothelium by inducing relaxation with acetylcholine in vessels pre-contracted with a submaximal concentration of a vasoconstrictor. A relaxation of over 80% is typically considered indicative of an intact endothelium.[4]

-

-

Concentration-Response Curve:

-

Induce a stable, submaximal contraction in the arterial rings using a vasoconstrictor like phenylephrine or KCl.

-

Once a plateau is reached, add cumulative concentrations of diltiazem to the organ bath, allowing the relaxation to stabilize at each concentration before adding the next.

-

Record the relaxant responses as a percentage of the pre-contraction.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the diltiazem concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal relaxation (Emax).

-

Calcium Imaging in Vascular Smooth Muscle Cells

Calcium imaging allows for the direct visualization of changes in intracellular Ca²⁺ concentration in response to stimuli.[11][12][13]

Objective: To measure the effect of diltiazem on intracellular Ca²⁺ levels in cultured vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-8)[13]

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Diltiazem hydrochloride

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Cell Culture and Dye Loading:

-

Culture vascular smooth muscle cells on glass coverslips suitable for microscopy.

-

Wash the cells with a serum-free medium.[11]

-

Load the cells with a fluorescent Ca²⁺ indicator by incubating them in a medium containing the dye for 30 minutes at 37°C.[11][13]

-

Wash the cells with HBSS to remove excess dye.[11]

-

-

Baseline Fluorescence Measurement:

-

Mount the coverslip in a live-cell imaging chamber on the microscope stage.

-

Record the baseline fluorescence intensity of the cells before the addition of any compounds.

-

-

Stimulation and Diltiazem Application:

-

Induce an increase in intracellular Ca²⁺ by stimulating the cells with a vasoconstrictor (e.g., angiotensin II).

-

After observing a stable increase in fluorescence, perfuse the chamber with a solution containing diltiazem.

-

-

Image Acquisition and Analysis:

-

Continuously record the fluorescence intensity throughout the experiment.

-

Analyze the change in fluorescence over time to quantify the effect of diltiazem on intracellular Ca²⁺ levels. The fluorescence signal is proportional to the intracellular Ca²⁺ concentration.

-

Structure-Activity Relationship

The vasodilatory activity of diltiazem is intrinsically linked to its chemical structure, specifically the benzothiazepine nucleus.[14][15] Key structural features contribute to its pharmacological profile.

-

Benzothiazepine Core: This heterocyclic ring system is fundamental to the molecule's ability to interact with the L-type calcium channel.[15]

-

cis-Configuration: The stereochemistry of the molecule is crucial, with the cis-isomer exhibiting significantly greater potency than the trans-isomer.

-

p-Methoxy Phenyl Group: This group at position 2 of the benzothiazepine ring contributes to the potency of the compound.

-

Basic Amino Group: The dimethylaminoethyl side chain at position 5 is important for the molecule's interaction with the calcium channel.

-

Acetyl Group: The acetyl group at position 3 also plays a role in the pharmacological activity.

Conclusion

Diltiazem's efficacy as a vasodilator is a direct consequence of its ability to block L-type calcium channels in vascular smooth muscle, leading to a reduction in intracellular calcium and subsequent muscle relaxation. The signaling pathway is well-characterized, and its pharmacological effects can be reliably quantified using established in vitro techniques such as wire myography and calcium imaging. A clear understanding of its structure-activity relationship provides a foundation for the development of novel analogs with potentially improved therapeutic profiles. This guide serves as a comprehensive resource for researchers and professionals engaged in the study and development of cardiovascular therapeutics.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action of clentiazem on human coronary artery and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 11. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Diltiazem analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Channel Block: An In-depth Technical Guide to the Molecular Targets of Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Diltiazem, a cornerstone in the management of cardiovascular diseases, is primarily recognized for its potent inhibition of L-type calcium channels. However, a growing body of evidence reveals a more complex pharmacological profile, with diltiazem interacting with a range of other molecular targets. This guide provides a comprehensive overview of these "off-target" effects, offering insights into the broader mechanisms of action of diltiazem and potential avenues for future drug development.

Mitochondrial Sodium-Calcium Exchanger (NCLX)

One of the most well-documented non-L-type calcium channel targets of diltiazem is the mitochondrial sodium-calcium exchanger (NCLX). This antiporter plays a crucial role in maintaining mitochondrial calcium homeostasis. Diltiazem has been shown to inhibit the Na+-dependent Ca2+ efflux from mitochondria in various tissues, including the heart and brain.[1][2][3][4] This inhibition is stereospecific, with the (+)-isomers of diltiazem being significantly more potent than the (-)-isomers.[1]

Quantitative Data: Inhibition of Mitochondrial Na+/Ca2+ Exchanger

| Compound | Tissue | IC50 (µM) | Reference |

| (+)-cis-Diltiazem | Guinea-pig heart mitochondria | 10-20 | [1] |

| (+)-trans-Diltiazem | Guinea-pig heart mitochondria | 10-20 | [1] |

| d-cis-Diltiazem | Rabbit heart mitochondria | 5 | [2] |

| d-cis-Diltiazem | Rabbit heart mitochondria | 7 | [4] |

| l-cis-Diltiazem | Rabbit heart mitochondria | 350 | [2] |

Signaling Pathway: Diltiazem's Impact on Mitochondrial Calcium

The following diagram illustrates the inhibitory effect of diltiazem on the mitochondrial sodium-calcium exchanger.

Experimental Protocol: Measurement of Na+-Induced Ca2+ Release from Heart Mitochondria

This protocol is based on methodologies described in the literature for assessing the effect of diltiazem on the mitochondrial Na+/Ca2+ exchanger.[4]

1. Isolation of Mitochondria:

-

Rabbit hearts are excised and placed in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

The tissue is minced and homogenized using a Potter-Elvehjem homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 600 x g for 10 min) to remove cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 min) to pellet the mitochondria.

-

The mitochondrial pellet is washed and resuspended in a suitable buffer.

2. Measurement of Ca2+ Flux:

-

Mitochondrial Ca2+ fluxes are monitored using a Ca2+-sensitive indicator dye, such as Arsenazo III or a fluorescent Ca2+ indicator (e.g., Fura-2).

-

Mitochondria are suspended in a reaction medium containing a respiratory substrate (e.g., succinate) and the Ca2+ indicator.

-

A baseline measurement of extramitochondrial Ca2+ concentration is established.

-

Ca2+ uptake by mitochondria is initiated by the addition of a known amount of CaCl2.

-

Once a steady state of Ca2+ uptake is reached, ruthenium red is added to inhibit the mitochondrial Ca2+ uniporter, preventing further Ca2+ uptake.

-

Na+-induced Ca2+ release is then initiated by the addition of NaCl.

-

The effect of diltiazem is assessed by pre-incubating the mitochondria with various concentrations of the drug before the addition of NaCl.

-

The rate of Ca2+ release is measured by monitoring the change in absorbance or fluorescence of the Ca2+ indicator over time.

P-glycoprotein (P-gp)

Diltiazem and its primary metabolite, desacetyl-diltiazem (M1), have been shown to interact with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[5] P-gp is an efflux pump that plays a significant role in drug absorption, distribution, and excretion. The interaction of diltiazem with P-gp can lead to drug-drug interactions.[6][7]

Quantitative Data: Interaction with P-glycoprotein

While specific IC50 or Ki values for diltiazem's direct inhibition of P-gp are not consistently reported in the initial search results, studies have demonstrated its modulatory effects. For instance, the flux rate of the diltiazem metabolite M1 from the serosal to the luminal compartment in rat jejunum was 6- to 7-fold higher than in the opposite direction, and this was inhibited by the P-gp inhibitor verapamil.[5]

Experimental Workflow: Investigating P-glycoprotein-Mediated Transport

The following diagram outlines a typical workflow to assess the interaction of a compound like diltiazem with P-glycoprotein.

Experimental Protocol: Everted Sac Method for Intestinal Transport Studies

This protocol is based on the methodology described for studying the intestinal metabolism and transport of diltiazem.[5]

1. Preparation of Everted Sacs:

-

A segment of the rat jejunum is excised and immediately placed in ice-cold, oxygenated buffer.

-

The segment is gently flushed to remove intestinal contents.

-

The intestine is then everted over a glass rod.

-

One end of the everted segment is ligated, and the sac is filled with a known volume of buffer. The other end is then ligated to form a sac.

2. Transport Experiment:

-

The everted sac is incubated in a flask containing oxygenated buffer and the test compound (diltiazem or its metabolite).

-

The flask is incubated in a shaking water bath at 37°C for a specified period.

-

At the end of the incubation, the sac is removed, and the volume and concentration of the compound in the serosal (internal) and mucosal (external) fluids are determined.

-

To assess P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

3. Analysis:

-

The concentration of the test compound and its metabolites in the samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Other Potential Molecular Targets

Cyclic Nucleotide-Gated (CNG) Channels

In the retina, diltiazem has been found to inhibit cyclic-nucleotide gated (CNG) channels, which are crucial for phototransduction.[8] The inhibition of cone photoreceptor Ca2+ channels by diltiazem was shown to be biphasic, with a high-affinity component (IC50 = 4.9 µM) and a low-affinity component (IC50 = 100.4 µM).[8]

Glucocerebrosidase (GCase)

Interestingly, diltiazem has been identified as a potential pharmacological chaperone for certain mutant forms of the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease.[9] At a neutral pH, characteristic of the endoplasmic reticulum, diltiazem was shown to inhibit GCase and increase its thermal stability, properties consistent with a pharmacological chaperone.[9] For instance, at pH 7.0, 500 µM diltiazem increased the half-life of GCase at 50°C by 300%.[9]

Cytochrome P450 3A4 (CYP3A4)

Diltiazem is a known moderate inhibitor of the metabolic enzyme cytochrome P450 3A4 (CYP3A4).[6][10] This inhibition is a key factor in many of the clinically relevant drug-drug interactions observed with diltiazem.

Conclusion

While diltiazem's therapeutic efficacy is primarily attributed to its blockade of L-type calcium channels, its interactions with other molecular targets, including the mitochondrial Na+/Ca2+ exchanger, P-glycoprotein, CNG channels, and glucocerebrosidase, contribute to its complex pharmacological profile. A deeper understanding of these off-target effects is crucial for optimizing its clinical use, anticipating potential drug-drug interactions, and exploring novel therapeutic applications for diltiazem and its derivatives. The detailed experimental methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective effects of diltiazem, a benzothiazepine calcium channel blocker, and diazepam, and other benzodiazepines on the Na+/Ca2+ exchange carrier system of heart and brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model [jci.org]

- 4. Selective inhibition of Na+-induced Ca2+ release from heart mitochondria by diltiazem and certain other Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concomitant Use of Diltiazem With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coadministration of grapefruit juice increases systemic exposure of diltiazem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Diltiazem in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of diltiazem, a calcium channel blocker, in various preclinical animal models. The information presented herein is intended to support research, discovery, and development activities by offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Pharmacokinetics of Diltiazem in Animal Models

Diltiazem is well-absorbed after oral administration in animal species, but it undergoes a significant first-pass metabolism, which can influence its bioavailability.[1][2] It is extensively distributed throughout the body and is 52% to 81% bound to serum proteins, with the binding percentage varying among species.[1] The elimination of diltiazem is rapid in species like the beagle dog, with a reported half-life of approximately 2.24 hours, which is attributed to high plasma clearance.[1]

Pharmacokinetic Parameters of Diltiazem

The following tables summarize the key pharmacokinetic parameters of diltiazem in rats and dogs, the most commonly used animal models for preclinical studies.

Table 1: Pharmacokinetic Parameters of Diltiazem in Rats

| Strain | Dose and Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Vd (L/kg) | CL (mL/min/kg) | Reference |

| Sprague-Dawley | 20 mg/kg (oral) | - | - | - | - | - | - | [3] |

| Sprague-Dawley | 20 mg/kg (intra-arterial) | - | - | - | - | - | - | [3] |

| Sprague-Dawley | 20 mg/kg (subcutaneous, single dose) | - | - | - | - | - | - | [4] |

| Sprague-Dawley | 5 mg/kg (subcutaneous, multiple doses) | - | - | - | - | - | - | [4] |

| Ovariectomized non-pregnant | 2 mg/kg (IV bolus) | 1.02 ± 0.22 | - | - | - | 0.256 ± 0.046 | 3.2 ± 0.3 | [5] |

Table 2: Pharmacokinetic Parameters of Diltiazem in Dogs

| Breed | Dose and Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Vd (L/kg) | CL (mL/min/kg) | Reference |

| Beagle | Not Specified | 2.24 | - | - | - | - | 46.1 ± 4.8 | [1] |

| Not Specified | 1 mg/kg (IV) | - | - | - | - | - | - | [6] |

| Not Specified | 5 mg/kg (oral, acute) | - | - | - | - | - | - | [6] |

| Not Specified | 5 mg/kg (oral, chronic) | - | - | - | - | - | - | [6] |

Note: '-' indicates that the data was not provided in the cited source.

Metabolism of Diltiazem

Diltiazem is extensively metabolized in the liver via several key pathways, including deacetylation, N-demethylation, and O-demethylation.[1] The primary metabolites resulting from these processes include N-desmethyldiltiazem (MA), desacetyldiltiazem (M1), and desacetyl N-monodesmethyl diltiazem (M2).[7] Some of these metabolites, such as M1 and MA, are pharmacologically active.[8] The cytochrome P450 (CYP) enzyme system, particularly CYP3A and to a lesser extent CYP2D6, plays a crucial role in the metabolism of diltiazem.[9][10]

Metabolic Profile in Different Species

There are notable species-specific differences in the metabolic profile of diltiazem. In rats, the major metabolites found in plasma are M2, followed by M6, MA, M1, and M4.[3] In dogs, after oral administration, the plasma concentrations of metabolites were found to be in the descending order of A2, diltiazem, M1, and M2.[11]

Metabolic Pathway of Diltiazem

The following diagram illustrates the primary metabolic pathways of diltiazem.

Experimental Protocols

This section outlines typical methodologies employed in the pharmacokinetic and metabolism studies of diltiazem in animal models.

Animal Models and Husbandry

-

Species and Strain: Male Sprague-Dawley rats (350-450 g) and Beagle dogs are commonly used.[3][4] Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats have also been utilized for specific studies.[12]

-

Housing and Acclimation: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. An acclimation period of at least one week is recommended before the start of the experiment.[13]

Drug Administration and Blood Sampling

-

Formulation: Diltiazem hydrochloride is often dissolved in a suitable vehicle such as sterile saline for injections or prepared as a suspension for oral gavage.[13]

-

Routes of Administration:

-

Blood Sampling:

-

Blood samples (e.g., 0.3 mL for rats) are collected at predetermined time points (e.g., 0, 1, 2, 3, 4, 5, 6, and 8 hours post-dose) via an indwelling catheter or from a suitable vein (e.g., tail vein in rats).[4]

-

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[13]

-

Analytical Methodology

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical method for the quantification of diltiazem and its metabolites in plasma.[3][11][14][15]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[15]

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm).[14]

-

Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.9) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[14]

-

Flow Rate: Typically around 1.0 to 1.75 mL/min.[14]

-

Detection: UV detection at a wavelength of approximately 239 nm.[14][15]

-

Internal Standard: An appropriate internal standard (e.g., loxapine or diazepam) is used for quantification.[14][15]

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of diltiazem.

References

- 1. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. Pharmacokinetics and metabolism of diltiazem in rats following a single intra-arterial or single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. Diltiazem pharmacokinetics in the rat and relationship between its serum concentration and uterine and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of chronic oral diltiazem and cimetidine dosing on the pharmacokinetics and negative dromotropic action of intravenous and oral diltiazem in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of diltiazem deacetylase and demethylase activities during ontogeny in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of diltiazem and its metabolites in dogs after oral administration of a multiparticulate sustained-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 15. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Diltiazem's Impact on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed therapeutic agent for cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1] Its clinical efficacy is intrinsically linked to its profound impact on intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which diltiazem modulates intracellular Ca²⁺, with a focus on its interaction with L-type calcium channels and the subsequent downstream effects. This document summarizes key quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

Diltiazem's primary mechanism of action is the inhibition of voltage-gated L-type Ca²⁺ channels (Caᵥ1.2), which are pivotal in the excitation-contraction coupling of cardiac and smooth muscle cells.[1][2] By binding to the α1 subunit of the L-type calcium channel, diltiazem reduces the influx of Ca²⁺ ions during the depolarization phase of the action potential.[1] This interaction is state-dependent, with diltiazem showing a higher affinity for the open and inactivated states of the channel, leading to a use-dependent blockade.[2][3]

The reduction in intracellular Ca²⁺ concentration leads to several key physiological outcomes:

-

Vasodilation: In vascular smooth muscle, the decreased Ca²⁺ influx results in relaxation, leading to vasodilation of coronary and peripheral arteries and a subsequent reduction in blood pressure.[1][4]

-

Negative Inotropic Effect: In cardiomyocytes, reduced Ca²⁺ availability diminishes the force of contraction.[1]

-

Negative Chronotropic and Dromotropic Effects: Diltiazem slows the heart rate by affecting the sinoatrial (SA) node and slows conduction through the atrioventricular (AV) node.[1]

Quantitative Analysis of Diltiazem's Effects

The inhibitory effects of diltiazem on ion channels have been quantified across various experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for understanding the potency of diltiazem.

| Channel/Condition | Cell Type | IC₅₀ (µM) | Holding Potential (mV) | Reference |

| L-type Ca²⁺ Channel (Caᵥ1.2) | ||||

| Resting State Block | CaᵥAb expressed in tsA-201 cells | 41 | -120 | [5] |

| Use-Dependent Block | CaᵥAb expressed in tsA-201 cells | 10.4 | -120 | [5] |

| Wild-type Caᵥ1.2 | tsA-201 cells | 85 ± 9 | Not Specified | [3] |

| IBa Inhibition at pHo 7.2 | Human mesenteric arterial myocytes | 51 | -60 | [6] |

| IBa Inhibition at pHo 9.2 | Human mesenteric arterial myocytes | 20 | -60 | [6] |

| Other Channels | ||||

| fKv1.4ΔN Potassium Channel | Xenopus oocytes | 241.04 ± 23.06 | Not Specified | [7] |

| Sarcoplasmic Reticulum Ca²⁺ Uptake | ||||

| Active Ca²⁺ Uptake | Chicken skeletal muscle SR | ~260 | Not Applicable | [8] |

Downstream Effects on Intracellular Calcium Signaling

Beyond the direct blockade of L-type Ca²⁺ channels, diltiazem influences other aspects of intracellular Ca²⁺ homeostasis.

Sarcoplasmic Reticulum Calcium Handling

The initial influx of Ca²⁺ through L-type channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR).[9][10][11] By inhibiting the initial Ca²⁺ trigger, diltiazem indirectly reduces CICR, further contributing to the decrease in cytosolic Ca²⁺ available for muscle contraction.[9]

Some studies suggest that diltiazem may also have a direct effect on the SR. For instance, it has been shown to prevent ATP-induced calcium accumulation and cause a rapid release of accumulated calcium from the SR in rabbit skeletal muscle.[12] In diabetic cardiomyopathy models, diltiazem treatment has been observed to improve Ca²⁺ homeostasis by potentially blocking diastolic SR Ca²⁺ leak and stabilizing ryanodine receptors.[13]

Calmodulin-Dependent Pathways

Calcium ions that enter the cell bind to calmodulin, which then activates downstream signaling cascades, including myosin light chain kinase (MLCK) in smooth muscle and Ca²⁺/calmodulin-dependent protein kinase (CaMKII) in cardiac muscle.[9][14] By reducing the initial Ca²⁺ influx, diltiazem attenuates the activation of these calmodulin-dependent pathways, leading to reduced muscle contractility.[9]

Experimental Protocols for Studying Diltiazem's Effects

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a fundamental technique for studying the effects of diltiazem on ion channel function at the single-channel or whole-cell level.[2]

Objective: To measure the effect of diltiazem on L-type Ca²⁺ channel currents.

Methodology:

-

Cell Preparation: Culture cells expressing L-type Ca²⁺ channels (e.g., cardiomyocytes, vascular smooth muscle cells, or HEK293 cells transfected with the channel) on glass coverslips.[2]

-

Solution Preparation:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[2]

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[2]

-

Diltiazem Stock Solution: Prepare a high-concentration stock solution of diltiazem in an appropriate solvent (e.g., water or DMSO) and dilute to the final working concentrations in the external solution on the day of the experiment.[7]

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.[15]

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state.[2]

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV) to elicit Ca²⁺ currents.[2]

-

To study use-dependent block, apply a train of short depolarizing pulses.[2]

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of diltiazem to determine the percentage of inhibition. Fit concentration-response data to the Hill equation to calculate the IC₅₀.

References

- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of diltiazem or verapamil on calcium uptake and release from chicken skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. JCI - The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model [jci.org]

- 12. suppr.wilddata.cn [suppr.wilddata.cn]

- 13. ahajournals.org [ahajournals.org]

- 14. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Negative Inotropic and Chronotropic Effects of Diltiazem

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic efficacy is largely attributed to its distinct negative inotropic (force of contraction) and chronotropic (heart rate) effects on the heart. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental investigation of these effects for researchers, scientists, and drug development professionals.

Molecular Mechanism of Action: Targeting the L-type Calcium Channel

The principal molecular target of Diltiazem is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2), which is crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[1][2] Diltiazem exhibits a "use-dependent" or "state-dependent" block, meaning it has a higher affinity for the channel in its open and inactivated states compared to the resting state.[3] This property is particularly relevant in rapidly firing cardiac tissues.[3]

Diltiazem's binding site is located within the pore of the channel, specifically interacting with transmembrane segments IIIS6 and IVS6.[4] This interaction physically obstructs the influx of calcium ions into the cardiomyocyte during the plateau phase of the cardiac action potential.[2] The reduced intracellular calcium concentration is the primary trigger for Diltiazem's negative inotropic and chronotropic effects.[5]

The Negative Inotropic Effect of Diltiazem

The negative inotropic effect of Diltiazem manifests as a reduction in the force of myocardial contraction. This is a direct consequence of the diminished intracellular calcium concentration.

Signaling Pathway for Negative Inotropy

The process of cardiac muscle contraction, known as excitation-contraction coupling, is critically dependent on a surge in intracellular calcium. Diltiazem intervenes in this pathway at a crucial juncture.

By blocking the L-type calcium channels, Diltiazem curtails the initial influx of calcium into the cardiomyocyte.[2] This initial calcium entry is essential as it triggers a much larger release of calcium from the sarcoplasmic reticulum via ryanodine receptors, a process termed calcium-induced calcium release.[2] The subsequent decrease in the overall cytosolic calcium concentration leads to reduced binding of calcium to troponin C. This, in turn, prevents the conformational changes in the troponin-tropomyosin complex necessary for the interaction of actin and myosin filaments, resulting in a weaker myocardial contraction.[2]

Quantitative Data on Negative Inotropic Effects

The following table summarizes key quantitative data from various studies investigating the negative inotropic effects of Diltiazem.

| Parameter | Species/Tissue | Diltiazem Concentration | Effect | Reference |

| IC50 for L-type Ca²⁺ Channel Block | Human Mesenteric Arterial Myocytes | 20 µM (at pH 9.2, holding potential -60 mV) | 50% inhibition of Ba²⁺ current | [6] |

| IC50 for L-type Ca²⁺ Channel Block | CaV1.2b expressed in Xenopus oocytes | 87 ± 13 µM | 50% inhibition of current | [7] |

| IC50 for fKv1.4ΔN Block | Xenopus oocytes | 241.04 ± 23.06 µmol/L | 50% inhibition of K⁺ current | [8] |

| Tension Development | Human Atrial and Ventricular Myocardium | > 10⁻⁶ M | Voltage and use-dependent blockade of Ca²⁺ channel and tension suppression | [9] |

| Use-dependent block of CaVAb | Bacterial voltage-gated calcium channel | IC50 = 10.4 µM | 50% inhibition after a train of depolarizations | [10] |

| Resting state block of CaVAb | Bacterial voltage-gated calcium channel | IC50 = 41 µM | 50% inhibition at a holding potential of -120 mV | [10] |

The Negative Chronotropic Effect of Diltiazem

Diltiazem's negative chronotropic effect is characterized by a decrease in heart rate. This is achieved by its action on the specialized pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes.

Signaling Pathway for Negative Chronotropy

The spontaneous depolarization of pacemaker cells, which sets the rhythm of the heart, is largely dependent on the influx of calcium through L-type calcium channels during phase 0 of the action potential.

Diltiazem's blockade of these channels in SA and AV nodal cells leads to a slowing of the rate of depolarization and a decrease in the conduction velocity of the electrical impulse.[2] This results in a longer time to reach the threshold for firing an action potential, thereby reducing the heart rate.[2] Diltiazem also prolongs the effective refractory period within the AV node, further contributing to its rate-controlling effects.[2]

Quantitative Data on Negative Chronotropic Effects

The following table presents quantitative data on the electrophysiological effects of Diltiazem that contribute to its negative chronotropic action.

| Parameter | Subjects | Diltiazem Dosage | Effect | Reference |

| Sinus Cycle Length (SCL) | 10 patients with suspected coronary artery disease | 60 mg thrice daily | No significant change alone; significantly higher with propranolol | [11] |

| AV Nodal Wenckebach Cycle Length (AVWB) | 10 patients with suspected coronary artery disease | 60 mg thrice daily | No significant change alone; significantly higher with propranolol | [11] |

| Corrected Sinus Node Recovery Time | 17 normal subjects | 0.15 mg/kg bolus + 0.3 mg/kg/h infusion | Lengthened from 305 ± 115 ms to 451 ± 283 ms | [12] |

| Wenckebach Point | 17 normal subjects | 0.15 mg/kg bolus + 0.3 mg/kg/h infusion | Depressed from 163 ± 23 to 147 ± 25 | [12] |

| Sinus Cycle Length | Patients with sick sinus syndrome | IV administration | Significantly prolonged (up to 50% in some cases) | [13] |

| PR Interval | 6 normal volunteers | 300 mg single oral dose | Average maximum prolongation of 14% | [13] |

| Heart Rate | Hypertensive patients | 240-420 mg once daily | Small but statistically significant decrease compared to placebo | [14] |

| Heart Rate | Patients with atrial fibrillation | 360 mg/day | Most effective dose for reducing heart rate | [15] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the negative inotropic and chronotropic effects of Diltiazem.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.[16][17]

Objective: To assess the direct effects of Diltiazem on myocardial contractility (inotropy) and heart rate (chronotropy).

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit buffer (or similar physiological salt solution)

-

Animal model (e.g., rat, rabbit, guinea pig)

-

Anesthetic and anticoagulant (e.g., heparin)

-

Surgical instruments

-

Pressure transducer and data acquisition system

-

Diltiazem stock solution

Procedure:

-

Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.

-

Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it with a perfusion cannula connected to the Langendorff apparatus.

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow rate.[17] This forces the aortic valve to close and directs the perfusate into the coronary arteries.

-